molecular formula C16H21ClN2S B14664474 9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride CAS No. 37968-04-0

9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride

Cat. No.: B14664474
CAS No.: 37968-04-0
M. Wt: 308.9 g/mol
InChI Key: DJEGNHUFBZWWMK-UHFFFAOYSA-N
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Description

9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride is a complex organic compound that belongs to the class of thienobenzazepines This compound is characterized by its unique structure, which includes a thieno ring fused to a benzazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno ring, followed by the construction of the benzazepine moiety. Key steps may include cyclization reactions, nucleophilic substitutions, and reductions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation steps, are often employed to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,10-dihydro-4H-thieno(2,3-b)(1,5)benzodiazepine-4-thione
  • (6S)-5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-one

Uniqueness

9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride is unique due to its specific structural features and the resulting biological activities

Properties

CAS No.

37968-04-0

Molecular Formula

C16H21ClN2S

Molecular Weight

308.9 g/mol

IUPAC Name

3-(4,5-dihydrothieno[3,2-b][1]benzazepin-10-yl)-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C16H20N2S.ClH/c1-17-10-4-11-18-14-6-3-2-5-13(14)7-8-16-15(18)9-12-19-16;/h2-3,5-6,9,12,17H,4,7-8,10-11H2,1H3;1H

InChI Key

DJEGNHUFBZWWMK-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)SC=C2.Cl

Origin of Product

United States

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